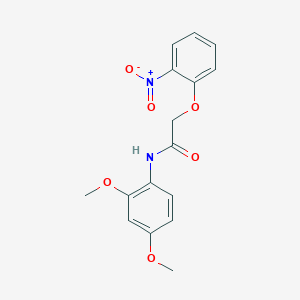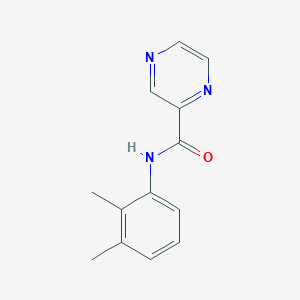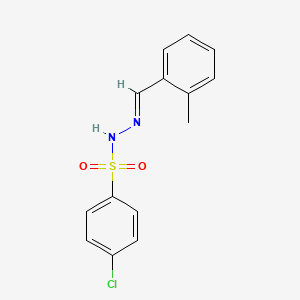![molecular formula C16H19N5O2 B5539356 4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)
4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a broad category of heterocyclic compounds that exhibit a wide range of biological activities and chemical properties. These compounds are of significant interest in the field of medicinal chemistry and materials science due to their diverse applications.
Synthesis Analysis
The synthesis of compounds similar to "4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid" involves practical and efficient methods, typically starting from dichloropyrimidine aldehyde, N-substituted amino acid esters, and amines. These methods allow the construction of the core structure through a sequence of reactions that include acylation, cyclization, and derivatization processes. A variety of substituted pyrimidines act as bis-electrophilic species, reacting with various amines to construct the desired core structure with good to excellent yields (Xiang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family, including pyrimido[4,5-e][1,4]diazepines and related derivatives, has been extensively studied. Crystallographic studies and NMR spectroscopy are commonly used to determine the orientation of rings and the overall 3D structure of the molecule. Such analyses contribute to understanding the compound's reactivity and interaction with biological targets (Jiang & Hou, 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is diverse, allowing for further functionalization and derivatization. Reactions such as C-acylation, N-alkylation, and heterocyclization are common, enabling the synthesis of a wide range of derivatives with varied biological activities and chemical properties. These reactions are crucial for exploring the chemical space around the core structure for potential pharmaceutical applications (Masurier et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activity
Studies on diazinecarboxylic acids, which are structurally related to the compound , have revealed insights into their antimicrobial and cytotoxic activities. These compounds have been characterized through spectroscopic methods and computational chemistry approaches, leading to a better understanding of their structure-activity relationships. Antimicrobial activity against organisms such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans has been evaluated, demonstrating the potential of these compounds in combating microbial infections. Additionally, cytotoxic effects have been examined in melanoma and colorectal cancer cell lines, showcasing their potential as antitumor agents (Świderski et al., 2021).
Pharmacological Potential
The synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine have shown promising anxiolytic activity, highlighting the therapeutic potential of pyrimidine derivatives in treating anxiety disorders. This research presents a foundation for developing new pharmacological agents based on pyrimidine structures, which could offer novel therapeutic options for mental health conditions (Wagner et al., 2004).
Structural and Electronic Properties
Investigations into the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives have provided valuable insights into their physical and chemical characteristics. Such studies are crucial for understanding the applications of these compounds in fields like medicine and nonlinear optics, where their unique properties can be harnessed for specific applications (Hussain et al., 2020).
Antitumor Applications
Research on novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines has revealed significant antitumor activity against various human tumor cell lines. This highlights the potential of pyrimidine derivatives as antitumor agents, offering promising pathways for cancer therapy development. Such compounds could provide the basis for new treatments that are more effective and have fewer side effects than current options (Insuasty et al., 2008).
Eigenschaften
IUPAC Name |
4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16(23)14-10-18-12-19-15(14)21-6-2-5-20(7-8-21)11-13-3-1-4-17-9-13/h1,3-4,9-10,12H,2,5-8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINWAUDOMWCJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC=C2C(=O)O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyridin-3-ylmethyl)-1,4-diazepan-1-YL]pyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)


![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)



![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
